molecular formula C9H6O2S2 B13227226 S-(3-thienyl) 2-furancarbothioate

S-(3-thienyl) 2-furancarbothioate

Katalognummer: B13227226
Molekulargewicht: 210.3 g/mol
InChI-Schlüssel: PMSLKXGJCYWTQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2-carbothioicacidS-thiophen-3-ylester is a heterocyclic compound that combines the structural features of both furan and thiophene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-carbothioicacidS-thiophen-3-ylester typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a brominated furan derivative with a thiophene boronic acid under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of furan-2-carbothioicacidS-thiophen-3-ylester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2-carbothioicacidS-thiophen-3-ylester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Furan-2-carbothioicacidS-thiophen-3-ylester has several scientific research applications:

Wirkmechanismus

The mechanism of action of furan-2-carbothioicacidS-thiophen-3-ylester involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit certain enzymes or proteins, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and the derivative of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furan-2-carbothioicacidS-thiophen-3-ylester is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H6O2S2

Molekulargewicht

210.3 g/mol

IUPAC-Name

S-thiophen-3-yl furan-2-carbothioate

InChI

InChI=1S/C9H6O2S2/c10-9(8-2-1-4-11-8)13-7-3-5-12-6-7/h1-6H

InChI-Schlüssel

PMSLKXGJCYWTQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)SC2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.